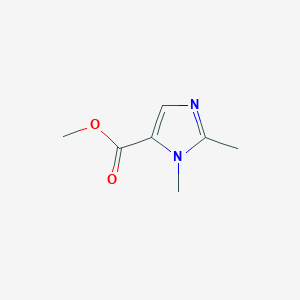

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its methyl and carboxylate functional groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with formic anhydride or formic acid, followed by deacylation using a base to yield the target compound . Another method includes the reaction of 1-methylimidazole with methanol and formic acid .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related imidazole derivatives indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that a benzo[d]imidazole-5-carboxylate derivative showed significant toxicity against aggressive breast cancer cells, indicating that modifications in the imidazole structure could enhance anticancer activity .

Mechanism of Action

The mechanism of action appears to involve the disruption of microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis. This suggests that methyl 1,2-dimethyl-1H-imidazole-5-carboxylate could be further investigated for its ability to target microtubules effectively .

Organic Synthesis

Synthesis of Imidazole Derivatives

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the generation of more complex imidazole derivatives. For example, it can participate in cyclization reactions to form other heterocyclic compounds without the need for metal catalysts .

| Reaction Type | Conditions | Products |

|---|---|---|

| Cyclization | Heating with azidoenones | Imidazoles with diverse substituents |

| Nucleophilic Addition | Reaction with carbonyl compounds | Functionalized imidazoles |

| Ring Closure | Under acidic conditions | Bicyclic imidazoles |

Material Science

Polymerization Studies

In material science, this compound has been explored for its role in polymerization processes. Its unique structure can enhance the properties of polymers when incorporated into polymer matrices. Research indicates that such modifications can improve thermal stability and mechanical properties of the resulting materials .

Case Studies

-

Breast Cancer Treatment Study

A study conducted on the efficacy of related compounds revealed that treatment with a specific benzo[d]imidazole derivative resulted in a 79.7% reduction in tumor volume in vivo after four weeks of administration . This study underscores the potential for this compound and its derivatives in cancer therapy. -

Synthesis Optimization

Research focusing on optimizing synthetic pathways for imidazoles highlighted the efficiency of using this compound as a precursor in reactions yielding high-purity products without extensive purification steps . This efficiency is crucial for scaling up production for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of methyl 1,2-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For instance, its ability to form hydrogen bonds and interact with enzymes can modulate biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Methylimidazole: Shares the imidazole core but lacks the carboxylate group.

2-Methylimidazole: Similar structure but with the methyl group at a different position.

5-Methyl-1H-imidazole-4-carbaldehyde: Contains an aldehyde group instead of a carboxylate group.

Uniqueness

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and carboxylate groups allows for diverse chemical transformations and applications, setting it apart from other imidazole derivatives .

Actividad Biológica

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by its imidazole ring structure, which is known for its ability to participate in various biochemical interactions. The compound exhibits the following chemical characteristics:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymatic targets. This interaction can modulate various biochemical pathways, influencing cellular processes such as apoptosis and inflammation. The compound's functional groups allow it to engage in reactions that can lead to significant biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 32 μg/mL |

These results indicate a promising potential for this compound in treating infections caused by resistant strains .

Anticancer Activity

This compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma)

- IC50 Values :

- MCF-7: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

These findings suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Study on Antimicrobial Efficacy

In a study conducted by Jain et al., various derivatives of imidazole were synthesized and evaluated for their antimicrobial efficacy. This compound was included in this evaluation, where it exhibited significant zones of inhibition against multiple bacterial strains compared to standard antibiotics .

Study on Anticancer Properties

Another pivotal study explored the anticancer properties of this compound. It highlighted the compound's effectiveness in inducing apoptosis in cancer cells while sparing normal cells from cytotoxic effects. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

methyl 2,3-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)7(10)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAPSSOEZDVWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559161 | |

| Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122222-10-0 | |

| Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.